4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14978021
InChI: InChI=1S/C19H17F3N2O2/c20-19(21,22)26-15-10-8-14(9-11-15)24-18(25)7-3-4-13-12-23-17-6-2-1-5-16(13)17/h1-2,5-6,8-12,23H,3-4,7H2,(H,24,25)
SMILES:
Molecular Formula: C19H17F3N2O2
Molecular Weight: 362.3 g/mol

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide

CAS No.:

Cat. No.: VC14978021

Molecular Formula: C19H17F3N2O2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide -

Specification

Molecular Formula C19H17F3N2O2
Molecular Weight 362.3 g/mol
IUPAC Name 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
Standard InChI InChI=1S/C19H17F3N2O2/c20-19(21,22)26-15-10-8-14(9-11-15)24-18(25)7-3-4-13-12-23-17-6-2-1-5-16(13)17/h1-2,5-6,8-12,23H,3-4,7H2,(H,24,25)
Standard InChI Key LRJJDGUBMUCTPM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Introduction

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound featuring an indole moiety and a trifluoromethoxy-substituted phenyl group, linked by a butanamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with indole derivatives. These activities include neuroprotective effects, making it a candidate for further research in neurological disorders.

Synthesis and Production

The synthesis of 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps, including the formation of the indole and butanamide components. Optimizing reaction conditions and using continuous flow reactors can enhance yields and efficiency during industrial production.

Biological Activity and Potential Applications

Indole derivatives, such as 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide, are known for their diverse biological activities. These include potential neuroprotective effects, which make them candidates for research into neurological disorders. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and potentially influencing signaling pathways involved in disease processes.

CompoundStructure FeaturesBiological Activity
4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamideIndole moiety, trifluoromethoxy-substituted phenyl group, butanamide linkageNeuroprotective effects, potential therapeutic applications
4-(1H-indol-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazineIndole moiety, piperazine ringAnticancer, antimicrobial
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamideIndole moiety, chlorobenzyl groupAntimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator